molecular formula C8H8ClF2NO B1457498 2-Chloro-6-(difluoromethoxy)benzyl amine CAS No. 1515925-06-0

2-Chloro-6-(difluoromethoxy)benzyl amine

Cat. No.: B1457498
CAS No.: 1515925-06-0
M. Wt: 207.6 g/mol
InChI Key: VDGSSNZLWMVYIX-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzyl amine is a chemical compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.6 g/mol . It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a benzyl amine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-6-fluorobenzyl alcohol with difluoromethyl ether in the presence of a base, followed by amination to introduce the amine group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 2-Chloro-6-(difluoromethoxy)benzyl amine may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzyl amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzyl amine has garnered significant attention in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzyl amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl amine
  • 2-Chloro-6-(trifluoromethoxy)benzyl amine
  • 2-Chloro-6-(methoxy)benzyl amine

Uniqueness

2-Chloro-6-(difluoromethoxy)benzyl amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, offering advantages such as increased stability and reactivity compared to its analogs.

Properties

IUPAC Name

[2-chloro-6-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGSSNZLWMVYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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